4-(Cyclopropylmethoxy)benzoic acid
Overview
Description
“4-(Cyclopropylmethoxy)benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C11H12O3 and it has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular formula of “4-(Cyclopropylmethoxy)benzoic acid” is C11H12O3 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.
Chemical Reactions Analysis
While specific chemical reactions involving “4-(Cyclopropylmethoxy)benzoic acid” are not available, carboxylic acids like benzoic acid can undergo a variety of reactions, including esterification and nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The molecular weight of “4-(Cyclopropylmethoxy)benzoic acid” is 192.21 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.
Scientific Research Applications
- Role of DGM : DGM inhibits epithelial–mesenchymal transformation (EMT) induced by TGF-β1 in lung epithelial cells (A549). It reduces ECM components (α-SMA, vimentin, collagen I) and increases E-cadherin expression, thus attenuating fibrosis .
- In Vivo Effects : In rat models, DGM improves lung function, reduces inflammation, fibrosis, and collagen deposition, and enhances E-cadherin expression .
Idiopathic Pulmonary Fibrosis (IPF) Treatment
Antiproliferative Activity
Safety and Hazards
While specific safety and hazard information for “4-(Cyclopropylmethoxy)benzoic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Mechanism of Action
- TGF-β1 induces epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition in IPF .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
4-(cyclopropylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIDAVJFWSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)benzoic acid | |
CAS RN |
355391-05-8 | |
Record name | 4-(cyclopropylmethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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